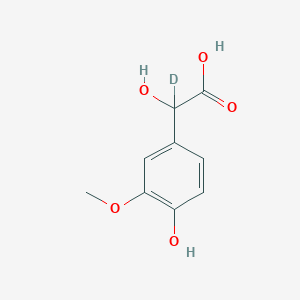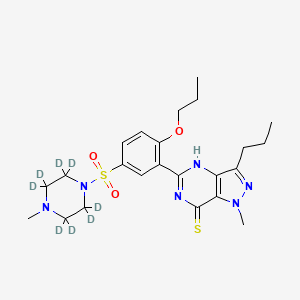
Betamethasone 21-Propionate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betamethasone 21-Propionate-d5 is a labeled degradation product of Betamethasone, a synthetic glucocorticoid. It is primarily used in research settings, particularly in the field of proteomics. The compound has a molecular formula of C25H28D5FO6 and a molecular weight of 453.56 . This compound is known for its potent anti-inflammatory and immunosuppressive properties.
Métodos De Preparación
The synthesis of Betamethasone 21-Propionate-d5 involves the incorporation of deuterium atoms into the Betamethasone molecule. The synthetic route typically starts with Betamethasone, which undergoes a series of chemical reactions to introduce the deuterium atoms at specific positions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Betamethasone 21-Propionate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Betamethasone 21-Propionate-d5 is widely used in scientific research due to its stable isotope labeling, which makes it an excellent tool for studying metabolic pathways and drug metabolism. In chemistry, it is used to trace the metabolic fate of Betamethasone and its derivatives. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of glucocorticoids. Additionally, it is used in the development of new therapeutic agents and in the study of glucocorticoid receptor interactions .
Mecanismo De Acción
Betamethasone 21-Propionate-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The compound inhibits the activity of phospholipase A2, leading to a decrease in the production of arachidonic acid derivatives such as prostaglandins and leukotrienes. This results in reduced inflammation and immune response .
Comparación Con Compuestos Similares
Betamethasone 21-Propionate-d5 is similar to other glucocorticoids such as Betamethasone Dipropionate and Betamethasone Valerate. its unique feature is the incorporation of deuterium atoms, which makes it a valuable tool for research applications. The deuterium labeling provides enhanced stability and allows for precise tracking in metabolic studies. Other similar compounds include Betamethasone 17-Propionate and Betamethasone Alcohol .
Propiedades
Fórmula molecular |
C25H33FO6 |
|---|---|
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2 |
Clave InChI |
ALINSFFSOAHJII-BFHSNLKKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
SMILES canónico |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)







![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)


